molecular formula C4H9NO4 B041286 4-Hydroxy-L-threonine CAS No. 21768-45-6

4-Hydroxy-L-threonine

Cat. No.: B041286
CAS No.: 21768-45-6
M. Wt: 135.12 g/mol
InChI Key: JBNUARFQOCGDRK-GBXIJSLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is a hydroxy-amino acid, characterized by the presence of both amino and hydroxyl functional groups.

Biochemical Analysis

Biochemical Properties

4-Hydroxy-L-threonine is involved in the vitamin B6 metabolism system . It serves as a precursor for pyridoxine . It can be converted to this compound and 2-Amino-3-oxo-4-phosphonooxybutyrate by threonine synthase [EC:4.2.3.1] and 4-hydroxythreonine-4-phosphate dehydrogenase [EC:1.1.1.262], respectively .

Cellular Effects

This compound is an obligatory intermediate in pyridoxal 5′-phosphate coenzyme biosynthesis in Escherichia coli K-12 . It plays a crucial role in the growth of these mutants . The compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in the formation of pyridoxine 5′-phosphate. Ring closure using 4-phospho-hydroxy-L-threonine as a substrate leads to the formation of pyridoxine 5′-phosphate, and not pyridioxine, as the first B6-vitamer synthesized de novo . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings include its role in the synthesis of β-hydroxy-α-amino acids. Dynamic regulation of transporter levels can efficiently promote L-threonine production by using the end-product biosensor .

Metabolic Pathways

This compound is involved in the metabolic pathways that lead to the synthesis of vitamin B6 . It interacts with enzymes such as threonine synthase and 4-hydroxythreonine-4-phosphate dehydrogenase .

Transport and Distribution

Dynamic regulation of transporter expression has been shown to increase L-threonine production .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3S)-2-amino-3,4-dihydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4/c5-3(4(8)9)2(7)1-6/h2-3,6-7H,1,5H2,(H,8,9)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNUARFQOCGDRK-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](C(=O)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90176167
Record name Hydroxythreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21768-45-6
Record name 4-Hydroxy-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21768-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxythreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021768456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxythreonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90176167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-L-threonine
Reactant of Route 2
4-Hydroxy-L-threonine
Reactant of Route 3
4-Hydroxy-L-threonine
Reactant of Route 4
4-Hydroxy-L-threonine
Reactant of Route 5
4-Hydroxy-L-threonine
Reactant of Route 6
4-Hydroxy-L-threonine
Customer
Q & A

Q1: What is the significance of 4-hydroxy-L-threonine in vitamin B6 biosynthesis?

A1: this compound is a crucial precursor in the de novo biosynthesis of pyridoxal 5'-phosphate (PLP), the active form of vitamin B6. [, , , , , ] In this pathway, it combines with 1-deoxy-D-xylulose 5-phosphate to form pyridoxine 5'-phosphate, which is subsequently converted to PLP. [, ] This pathway is conserved in various organisms, including Escherichia coli and Rhizobium species. [, , , , , ]

Q2: Can you elaborate on the specific role of 4-phospho-hydroxy-L-threonine in this pathway?

A2: Research suggests that 4-phospho-hydroxy-L-threonine, rather than 4-HT itself, is the direct precursor utilized in pyridoxine 5'-phosphate synthesis in E. coli. [] This implies that 4-HT undergoes phosphorylation by a kinase, likely thrB-encoded homoserine kinase, before its incorporation into the vitamin B6 pathway. []

Q3: How does the biosynthesis of this compound occur?

A3: Studies in Rhizobium have shown that 4-HT is formed from the condensation of glycolaldehyde and glycine. [, ] Further research in Sinorhizobium meliloti identified two pathways for 4-phospho-hydroxy-L-threonine synthesis, both originating from glycolaldehyde. [] The major pathway involves the sequential conversion of glycolaldehyde to d-erythrulose, d-erythrulose 4-phosphate, and d-erythrose 4-phosphate. [] Finally, d-erythrose 4-phosphate is converted to 4-phospho-hydroxy-L-threonine through a three-step pathway also identified in E. coli. []

Q4: Are there any alternative pathways for this compound utilization?

A4: Interestingly, certain bacteria possess a DUF1537 kinase that can phosphorylate 4-HT into 4-phospho-hydroxy-L-threonine. [] This phosphorylation enables the subsequent conversion of 4-phospho-hydroxy-L-threonine to PLP, utilizing this compound-4-phosphate dehydrogenase (PdxA2). [] This alternative route allows the detoxification of the antimetabolite 4-HT and its conversion into the essential metabolite PLP. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C4H9NO5 and a molecular weight of 151.13 g/mol.

Q6: Can you provide information on the spectroscopic data of this compound?

A6: While specific spectroscopic data wasn't detailed in the provided research articles, 4-HT's structure has been confirmed through various techniques like NMR spectroscopy and mass spectrometry. [, , , , , ] These methods provide information about the compound's connectivity and functional groups.

Q7: Is this compound found in natural products?

A7: Yes, 4-HT has been identified in natural peptides. Notably, lobocyclamides B and C, isolated from the cyanobacterium Lyngbya confervoides, are the first reported peptides containing 4-HT. [, ] These peptides also incorporate rare long-chain β-amino acids and exhibit moderate antifungal activity. []

Q8: Does this compound play a role in the biological activity of other natural products?

A8: Research on actinomycins, a family of potent antibacterial and cytotoxic compounds, reveals intriguing insights. Actinomycin Z1, produced by Streptomyces fradiae, contains 4-HT as a structural component. [] The presence of 4-HT, along with other unusual amino acids, contributes to the structural diversity and potentially the biological activity of various actinomycins. [, , ]

Q9: Are there any other notable applications of this compound?

A9: Beyond its natural occurrence, 4-HT serves as a valuable building block in organic synthesis. For example, researchers have developed a novel approach to synthesize enantiomerically pure 1-amino-2,3-dihydroxypropylphosphonates, phosphonate analogs of 4-HT, using a three-component reaction involving 4-HT derivatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.